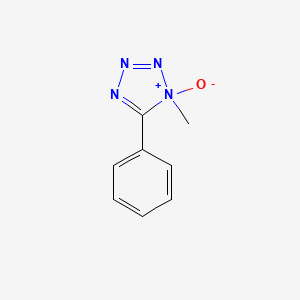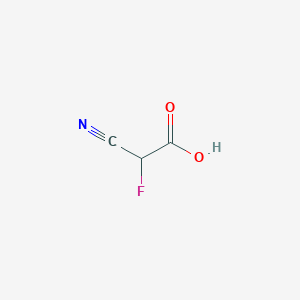
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to the tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their metabolic stability and ability to mimic the properties of carboxylic acids .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of a nitrile compound with sodium azide in the presence of a catalyst such as triethylamine hydrochloride in an aromatic solvent . Another approach involves the use of acetic acid and tert-butyl alcohol as solvents . Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetrazole ring.
Acid-Base Reactions: Exhibits acidic properties due to the presence of nitrogen atoms, allowing it to form salts with bases.
Common reagents used in these reactions include acidic chlorides, anhydrides, strong acids, and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted tetrazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1-oxo-5-phenyl-1H-1,2,3,4lambda~5~-tetrazole can be compared to other tetrazole derivatives, such as:
5-Phenyltetrazole: Similar in structure but lacks the methyl group, resulting in different chemical and biological properties.
1H-Tetrazole: The parent compound of the tetrazole family, simpler in structure and used as a starting material for various derivatives.
1,5-Dimethyl-4-[(2Z)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: A more complex derivative with additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Eigenschaften
CAS-Nummer |
90040-46-3 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1-methyl-1-oxido-5-phenyltetrazol-1-ium |
InChI |
InChI=1S/C8H8N4O/c1-12(13)8(9-10-11-12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
LRRKCFPLXKQGFS-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(C(=NN=N1)C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)



![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)




